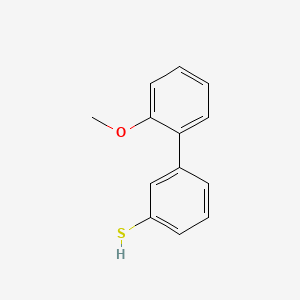

3-(2-Methoxyphenyl)thiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-14-13-8-3-2-7-12(13)10-5-4-6-11(15)9-10/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYDRBFJTKMVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CC=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity Profiles and Reaction Mechanisms of 3 2 Methoxyphenyl Thiophenol Derivatives

Redox Chemistry of Aryl Thiols

The sulfur atom in aryl thiols like 3-(2-Methoxyphenyl)thiophenol can exist in various oxidation states, making redox chemistry a central aspect of its reactivity. The thiol-disulfide interconversion is the most prominent of these processes. Thiophenols are generally more prone to oxidation than their phenolic analogs, which is reflected in their lower oxidation peak potentials. researchgate.net

Oxidative Coupling to Disulfides: Mechanistic Pathways and Selectivity Control

Aryl thiols readily undergo oxidation to form the corresponding disulfide, in this case, bis(3-(2-methoxyphenyl)phenyl) disulfide. This transformation is a dehydrogenation reaction where two thiol molecules are coupled with the formation of a sulfur-sulfur bond. nih.gov The reaction can proceed through several mechanistic pathways, often dictated by the choice of oxidant, catalyst, and reaction conditions.

Mechanistic Pathways:

Radical Coupling: This pathway involves the one-electron oxidation of the thiol to a thiyl radical (ArS•). This can be initiated by strong oxidants, photochemically, or electrochemically. nih.govnih.govrsc.org The resulting thiyl radicals then dimerize to form the stable disulfide. This method is attractive for its high atom economy, with H₂ being the sole byproduct in direct dehydrogenation. nih.gov

Two-Electron Oxidation: Oxidation can also proceed via two-electron pathways, often involving intermediates like sulfenic acids (ArSOH). nih.gov These intermediates react rapidly with another thiol molecule to yield the disulfide. nih.gov

Catalytic Oxidation: Various methods employ catalysts to facilitate the oxidation, often using mild and environmentally benign oxidants like molecular oxygen. rsc.orgbiolmolchem.com These can include metal-based catalysts, organocatalysts, or photocatalysts. rsc.orgresearchgate.netacs.org For instance, catalyst- and metal-free photo-oxidative coupling has been demonstrated for various thiols. researchgate.net

Selectivity Control: Achieving selective homocoupling of this compound to its disulfide requires conditions that avoid over-oxidation to sulfonic acids (ArSO₃H). nih.gov Control is typically achieved by using mild oxidants, carefully controlling stoichiometry, and selecting appropriate catalysts. In reactions involving multiple different thiols, achieving selective cross-coupling to form unsymmetrical disulfides over homocoupling presents a significant challenge, often requiring specific reagents or reaction conditions. acs.org The electronic nature of the substituents on the aryl ring can influence the reaction rate and yield. For this compound, the electron-donating character of the methoxy (B1213986) group may influence the susceptibility of the thiol to oxidation.

Thiol-Disulfide Exchange Dynamics in Organic Systems

Thiol-disulfide exchange is a fundamental reaction in which a thiol reacts with a disulfide, cleaving the S-S bond and forming a new disulfide and a new thiol. This process is crucial in both biological systems (e.g., protein folding) and materials science. nih.govmdpi.com The reaction proceeds via a nucleophilic substitution (SN2-type) mechanism where the deprotonated thiol (thiolate, ArS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. nih.govmdpi.com

The equilibrium of the exchange is governed by the relative stability of the reactants and products, which is related to the pKa of the participating thiols and the redox potentials of the thiol/disulfide pairs. nih.gov The reaction is kinetically, not thermodynamically, controlled in many systems. nih.gov The rate of exchange is highly dependent on the concentration of the thiolate anion, which is in turn dependent on the pKa of the thiol and the pH of the medium. mdpi.com Aromatic thiols, which are generally more acidic than aliphatic thiols, can facilitate the cleavage of disulfides due to their properties as good leaving groups. acs.orgresearchgate.net

For this compound, its specific acidity (discussed in section 3.3) will dictate the concentration of the reactive thiolate at a given pH, thereby influencing the kinetics of its participation in thiol-disulfide exchange reactions.

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group in this compound is a potent nucleophile, particularly in its deprotonated thiolate form. This high nucleophilicity drives its participation in a variety of addition and substitution reactions.

Addition Reactions to Unsaturated Systems (e.g., Michael Additions)

Aryl thiols readily participate in conjugate addition reactions, known as Michael additions, with various electron-deficient alkenes and alkynes (Michael acceptors). rsc.org This reaction forms a new carbon-sulfur bond and is a highly efficient method for synthesizing thioethers. The reaction is typically catalyzed by a base, which deprotonates the thiol to generate the more nucleophilic thiolate anion. mdpi.com

The general mechanism involves:

Initiation: A base deprotonates the thiol (ArSH) to form the thiolate (ArS⁻). Alternatively, a nucleophilic catalyst can add to the Michael acceptor to form a zwitterionic intermediate that then deprotonates the thiol. mdpi.com

Propagation: The thiolate attacks the β-carbon of the unsaturated system, forming a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is protonated by a proton source, typically another molecule of the thiol, to give the final product and regenerate the thiolate catalyst.

The rate of the thia-Michael addition is dependent on the acidity of the thiol; more acidic thiols often react faster. mdpi.comresearchgate.net The reaction is highly valued for its efficiency and selectivity, often proceeding under mild, catalyst-free conditions with suitable substrates. researchgate.net this compound would be expected to react readily with Michael acceptors like acrylates, maleimides, and vinyl sulfones. rsc.org

Substitution Reactions and Ligand Exchange Processes

The thiolate derived from this compound can act as a nucleophile in substitution reactions, displacing leaving groups from alkyl or aryl halides to form thioethers.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a thiolate attacks an electron-deficient aromatic or heteroaromatic ring, displacing a leaving group (typically a halide). acsgcipr.orgnih.gov The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.org The presence of strong electron-withdrawing groups on the aromatic electrophile is typically required to activate the ring for nucleophilic attack. acsgcipr.orgnih.gov

Ligand Exchange Processes: Thiolates are soft ligands that bind strongly to many metal ions. In coordination chemistry, this compound can displace other ligands from a metal center in a process known as ligand exchange. researchgate.netnih.gov This process is common in the functionalization of metal nanoparticles, where thiols can replace existing ligands on the particle surface. nih.gov The mechanism of exchange on surfaces like gold nanoclusters is often associative, where the incoming thiol binds to a gold atom before the original ligand is released. nih.gov

Acid-Base Characteristics: pKa Determination and Substituent Effects in Aryl Thiols

The acidity of the thiol group, quantified by its pKa value, is a critical parameter that influences its reactivity, particularly in base-catalyzed reactions and thiol-disulfide exchange. Aryl thiols are significantly more acidic than their alcohol counterparts (phenols) and aliphatic thiols. nih.gov

The acidity of a substituted thiophenol is highly dependent on the electronic properties of the substituents on the aromatic ring. This relationship can be described by the Hammett equation:

log(K/K₀) = ρσ

where K is the acid dissociation constant of the substituted thiol, K₀ is that of thiophenol, σ is the substituent constant, and ρ is the reaction constant. viu.cascribd.com

Electron-withdrawing groups (EWGs) stabilize the negative charge of the thiolate conjugate base through inductive or resonance effects, thereby increasing the acidity and lowering the pKa value.

Electron-donating groups (EDGs) destabilize the thiolate anion, decreasing acidity and raising the pKa. researchgate.net

| Substituted Thiophenol | Substituent | Hammett Constant (σp) | pKa |

|---|---|---|---|

| 4-Aminothiophenol | -NH₂ | -0.66 | 7.47 |

| 4-Methoxythiophenol | -OCH₃ | -0.27 | 6.84 |

| 4-Methylthiophenol | -CH₃ | -0.17 | 6.81 |

| Thiophenol | -H | 0.00 | 6.62 |

| 4-Chlorothiophenol | -Cl | +0.23 | 6.14 |

| 4-Carboxythiophenol | -COOH | +0.45 | 5.50 |

| 4-Nitrothiophenol | -NO₂ | +0.78 | 4.58 |

Data compiled for illustrative purposes from various sources on physical organic chemistry to demonstrate substituent effects. acs.orgrsc.org

Thiyl Radical Generation and Reactivity in Organic Transformations

The generation of a thiyl radical from this compound is a critical step that initiates a cascade of subsequent chemical transformations. Thiyl radicals, in general, are readily formed from their corresponding thiols due to the relatively weak S-H bond. wikipedia.org Several methods can be employed for the generation of the 3-(2-methoxyphenyl)thiophenyl radical, primarily involving homolytic cleavage of the S-H bond.

Methods of Generation:

Thermal or Photochemical Initiation: The most common methods for generating thiyl radicals involve the use of radical initiators that decompose upon heating or irradiation. wikipedia.org Initiators such as azobisisobutyronitrile (AIBN) or peroxides (e.g., benzoyl peroxide) can be used. Upon decomposition, these initiators produce carbon-centered radicals that can abstract the hydrogen atom from the thiol group of this compound, thereby forming the desired thiyl radical. mdpi.com The general mechanism is depicted below:

Initiator → 2 R•

R• + ArSH → RH + ArS• (where Ar = 3-(2-methoxyphenyl))

Photolysis: Direct photolysis of the S-H bond using UV light can also lead to the formation of the thiyl radical. mdpi.com

Electron Transfer Reactions: One-electron oxidation of the corresponding thiolate can generate the thiyl radical. This can be achieved using chemical oxidants or through electrochemical methods.

Reactivity of the 3-(2-Methoxyphenyl)thiophenyl Radical:

Once generated, the 3-(2-methoxyphenyl)thiophenyl radical is a versatile intermediate that can participate in a variety of organic transformations. Its reactivity is governed by the presence of the unpaired electron on the sulfur atom.

Hydrogen Atom Abstraction: Thiyl radicals can abstract hydrogen atoms from suitable donor molecules. researchgate.netnih.gov The rate of this process is dependent on the bond dissociation energy of the C-H bond in the donor molecule. nih.gov

Addition to Unsaturated Bonds: A key reaction of thiyl radicals is their addition to carbon-carbon double and triple bonds (the thiol-ene and thiol-yne reactions, respectively). wikipedia.orgmdpi.comlibretexts.org This addition is typically reversible and forms a new carbon-centered radical, which can then undergo further reactions. mdpi.com The regioselectivity of the addition is influenced by steric and electronic factors of the alkene or alkyne. For instance, the addition of a thiyl radical to an alkyne is generally more exothermic than to an alkene. princeton.edu

The table below summarizes the common methods for generating aryl thiyl radicals and their subsequent primary reactions.

| Generation Method | Initiator/Condition | Primary Reaction of Thiyl Radical |

| Thermal Decomposition | AIBN, Benzoyl Peroxide (Heat) | Hydrogen Abstraction |

| Photochemical Decomposition | AIBN, Benzoyl Peroxide (UV Light) | Addition to Alkenes/Alkynes |

| Direct Photolysis | UV Light | Dimerization to Disulfide |

| One-Electron Oxidation | Mn(OAc)₃, Ce(IV) salts, Electrochemical Oxidation |

Intermolecular and Intramolecular Cyclization Pathways Involving Thiophenol Moieties

The thiophenol moiety, particularly after its conversion to a thiyl radical, can participate in both intermolecular and intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. While specific studies on this compound are not extensively documented in the surveyed literature, the general principles of thiophenol-mediated cyclizations can be applied to understand its potential reaction pathways. scispace.com

Intermolecular Cyclization:

In intermolecular reactions, the 3-(2-methoxyphenyl)thiophenyl radical can add to an unsaturated bond of another molecule. The resulting carbon-centered radical can then react further, potentially leading to the formation of a new ring system if a suitable functional group is present on the second molecule. Thiophenol-mediated radical cyclizations are recognized as a cost-effective and tin-free methodology for constructing heterocycles. scispace.com

Intramolecular Cyclization:

Intramolecular cyclization occurs when the thiyl radical adds to an unsaturated bond within the same molecule. This is a powerful method for the synthesis of sulfur-containing heterocycles. For these reactions to be effective, a derivative of this compound bearing an appropriately positioned alkene, alkyne, or other unsaturated group is required.

The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules for radical cyclizations. Typically, exo cyclizations are favored over endo cyclizations for smaller ring sizes. For instance, a 5-exo-trig cyclization is generally preferred over a 6-endo-trig cyclization. nih.gov

A potential intramolecular cyclization pathway for a hypothetical derivative of this compound, such as one containing an ortho-alkenyl substituent, would proceed via the following general steps:

Generation of the 3-(2-methoxyphenyl)thiophenyl radical.

Intramolecular addition of the thiyl radical to the double bond, forming a new carbon-centered radical.

Hydrogen atom abstraction by the carbon-centered radical from a suitable donor (e.g., another molecule of the starting thiol) to yield the final cyclized product and regenerate the thiyl radical, thus propagating the radical chain.

An example of a well-established intramolecular cyclization involving an aryl radical is the Pschorr cyclization, which proceeds via an aryldiazonium salt to form a new biaryl bond. wikipedia.org While not a thiyl radical reaction, it illustrates the principle of intramolecular cyclization on an aromatic framework.

The following table outlines potential cyclization products based on the type of reaction and the nature of the reacting partner for derivatives of this compound.

| Reaction Type | Reacting Partner/Substituent | Potential Product Class |

| Intermolecular | Diene or molecule with multiple unsaturation | Thio-functionalized carbocycles |

| Intramolecular | ortho-alkenyl or ortho-alkynyl substituent on the phenyl ring | Dihydrobenzothiophenes or Benzothiophenes |

| Intramolecular | Suitably positioned carbonyl or imine group in a derivative | Thio-containing lactones or lactams |

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint."

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing modes, often produce strong Raman signals. For thiophenol, characteristic peaks are observed around 1000 cm⁻¹ and 1580 cm⁻¹. rsc.org The S-H stretching vibration, while weak in IR, can be observed in Raman spectra. However, when thiophenols chemisorb onto metal surfaces (like gold or silver), the S-H stretching peak (around 2566 cm⁻¹) disappears, indicating the cleavage of the S-H bond and formation of a metal-thiolate bond. researchgate.net The C-S stretching mode, typically found between 600 and 750 cm⁻¹, is another key indicator of the molecule's structure and its interaction with surfaces. rsc.org

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| S-H (Thiol) | Stretching | 2550 - 2600 | FT-IR, Raman |

| C-H (Aromatic) | Stretching | 3000 - 3100 | FT-IR, Raman |

| C-H (Methoxy) | Stretching | 2850 - 2960 | FT-IR, Raman |

| C=C (Aromatic) | Stretching | 1400 - 1600 | FT-IR, Raman |

| C-O (Methoxy) | Stretching | 1000 - 1300 | FT-IR |

| C-S | Stretching | 600 - 750 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR would be used for a complete structural assignment of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the two benzene (B151609) rings would appear in the aromatic region, typically between 6.5 and 8.0 ppm. The complex substitution pattern would lead to a series of multiplets, with their specific chemical shifts and coupling constants revealing their relative positions.

Thiol Proton (S-H): The proton of the thiol group would likely appear as a singlet, with a chemical shift that can vary (e.g., ~3.5 ppm in CDCl₃ for thiophenol), depending on the solvent and concentration. libretexts.org This peak can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube, due to proton-deuterium exchange.

Methoxy (B1213986) Protons (O-CH₃): The three protons of the methoxy group would give a sharp singlet, typically in the range of 3.7-3.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Aromatic Carbons: The 12 carbons of the two benzene rings would produce signals in the range of 110-160 ppm. The carbon attached to the oxygen of the methoxy group and the carbon attached to the sulfur atom would be expected at the downfield end of this range due to the electronegativity of the heteroatoms.

Methoxy Carbon (O-CH₃): The carbon of the methoxy group would appear as a distinct peak in the upfield region, typically around 55-60 ppm.

For the related compound 3-methoxybenzenethiol, spectral data is available and provides a reference for the expected chemical shifts. nih.govchemicalbook.com

High-Resolution Mass Spectrometry and Elemental Analysis for Compound Identity Confirmation

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the molecular formula of a compound. For this compound (C₁₃H₁₂OS), HRMS would determine the exact mass of the molecular ion with high precision. The theoretical monoisotopic mass is 216.0609 Da. An experimental measurement matching this value to within a few parts per million would unequivocally confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would also provide structural information, showing characteristic losses of fragments like the SH group or the methoxy group.

Elemental Analysis: This technique provides the percentage composition of each element in the compound. For C₁₃H₁₂OS, the theoretical elemental composition is:

Carbon (C): 72.19%

Hydrogen (H): 5.59%

Oxygen (O): 7.40%

Sulfur (S): 14.82%

Experimental results from elemental analysis that closely match these theoretical percentages would provide strong evidence for the compound's purity and identity.

Surface-Sensitive Spectroscopic Techniques for Modified Materials

When this compound is used to modify surfaces, for example, by forming a self-assembled monolayer (SAM) on a metal substrate like gold, a suite of surface-sensitive techniques is required for characterization.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the atoms on a surface. For a thiophenol-modified gold surface, XPS would confirm the presence of sulfur. The S 2p peak for a thiol covalently bound to gold (a thiolate) typically appears at a binding energy of around 162 eV. nih.govdiva-portal.org In contrast, unbound thiol groups (R-SH) show a peak around 164 eV. thermofisher.comthermofisher.com The absence of a signal at higher binding energies (167-169 eV) would confirm that the sulfur has not been oxidized to sulfonate or sulfate (B86663) species. diva-portal.orgresearchgate.net XPS can also detect the presence of carbon and oxygen from the aromatic rings and methoxy group.

Atomic Force Spectroscopy (AFM): AFM is a powerful tool for imaging surface topography at the nanoscale. In the context of thiophenol-modified surfaces, AFM can visualize the formation of SAMs, revealing information about molecular ordering, domain formation, and surface roughness. nih.govresearchgate.net Bimodal AFM can provide quantitative measurements of surface elasticity, which can be correlated with the packing density and ordering of the molecules within the monolayer. nih.govrsc.org

High-Resolution Transmission Electron Microscopy (HR-TEM): HR-TEM is used to visualize the structure of materials at the atomic scale. pradeepresearch.org When thiophenols are used to functionalize nanoparticles, HR-TEM can be employed to image the nanoparticle core, confirming its size, shape, and crystallinity. nih.govmdpi.com While direct imaging of the thin organic monolayer is challenging, HR-TEM can provide evidence of the nanoparticle's morphology and dispersion, which are influenced by the surface functionalization. uni-due.deresearcher.life

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals (like π orbitals) to higher energy orbitals (like π* orbitals). For this compound, the presence of two conjugated aromatic rings and heteroatoms with lone pairs (oxygen and sulfur) would give rise to characteristic absorption bands in the UV region.

Substituted thiophenols typically exhibit π → π* transitions. aip.org The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the aromatic rings. aip.org The methoxy group (an electron-donating group) and the thiol group can influence the energy levels of the molecular orbitals, often causing a bathochromic (red) shift compared to unsubstituted benzene. The absorption spectrum of a probe molecule can change upon the addition of thiophenol, indicating an interaction or reaction, which is a principle used in developing sensors. researchgate.net The specific λ_max values for this compound would provide insight into the extent of electronic conjugation across the entire molecule.

Computational Chemistry and Theoretical Investigations of 3 2 Methoxyphenyl Thiophenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They provide insights into the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-(2-Methoxyphenyl)thiophenol, DFT calculations, commonly using functionals such as B3LYP or M06-2X with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and determine its ground state properties. nih.gov This would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's stable three-dimensional conformation. Such calculations are crucial for understanding the spatial relationship between the methoxy-substituted phenyl ring and the thiophenol moiety.

Ab Initio Methods for High-Accuracy Calculations

Ab Initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. researchgate.netmdpi.com While computationally more demanding than DFT, they can provide highly accurate calculations of molecular properties. For this compound, Ab Initio methods could be used to corroborate DFT findings and to calculate properties where high accuracy is paramount. There are currently no available studies that have applied these methods to this specific compound.

Analysis of Electronic Properties and Reactivity Descriptors

Once the molecular structure is optimized, various analyses can be performed to understand the electronic behavior and chemical reactivity of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is key to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. nih.govchemrxiv.org For this compound, this analysis would reveal how the electron density is distributed in these key orbitals and predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface, providing a visual guide to its electrostatic properties. nih.govmdpi.com The map uses a color spectrum where red indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would highlight the electronegative oxygen and sulfur atoms as potential sites for positive interactions, and the hydrogen atoms as sites for negative interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor orbitals and empty acceptor orbitals. researchgate.netnih.gov An NBO analysis of this compound would quantify the stability arising from these electronic interactions, such as the delocalization of lone pair electrons from the sulfur and oxygen atoms into the aromatic rings, and detail the hybridization of the constituent atoms.

Fukui Functions and Local Softness for Reactivity Prediction

In the realm of computational chemistry, Density Functional Theory (DFT) stands as a powerful tool for elucidating the electronic structure and reactivity of molecules. researchgate.net One of the key concepts derived from DFT is the Fukui function, f(r), which quantifies the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. nih.govnih.gov This function is instrumental in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The Fukui function helps to pinpoint which atoms are more likely to donate or accept electrons. nih.govresearchgate.net For an electrophilic attack (reaction with a nucleophile), the relevant function, f+(r), indicates sites susceptible to gaining an electron. For a nucleophilic attack (reaction with an electrophile), the f-(r) function highlights sites prone to losing an electron. The local softness, s(r), is directly related to the Fukui function and provides a measure of a site's reactivity, where a higher value indicates greater softness and thus higher reactivity.

For this compound, theoretical calculations can be performed to determine the condensed Fukui functions for each atom. These calculations typically involve optimizing the molecular geometry at a specified level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) and then performing single-point energy calculations for the neutral, cationic (N-1), and anionic (N+1) species. nih.gov

The analysis of Fukui functions for this compound would likely reveal the sulfur atom of the thiol group as a primary site for electrophilic attack, owing to its lone pairs of electrons. The carbon atoms on the phenyl rings, particularly those activated by the electron-donating methoxy (B1213986) and thiol groups, would also exhibit significant reactivity. The precise reactive sites are determined by the calculated values, as illustrated in the hypothetical data below.

Interactive Data Table: Condensed Fukui Functions for this compound

This table presents hypothetical calculated values for illustrative purposes.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| S1 | 0.254 | 0.102 | 0.178 |

| C2 (Thiophenol ring) | 0.089 | 0.055 | 0.072 |

| C3 (Thiophenol ring) | 0.045 | 0.098 | 0.071 |

| C1' (Methoxyphenyl ring) | 0.061 | 0.043 | 0.052 |

| O1 (Methoxy group) | 0.150 | 0.031 | 0.091 |

Thermodynamic and Spectroscopic Parameter Predictions

Theoretical vibrational analysis is a cornerstone of computational chemistry, providing insights into the molecular structure and bonding of a compound. researchgate.net By employing DFT methods, it is possible to calculate the harmonic vibrational frequencies of a molecule like this compound. These calculations are typically performed at the same level of theory used for geometry optimization.

The calculated frequencies correspond to the normal modes of vibration, which include stretching, bending, and torsional motions of the atoms. nih.gov A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions. This allows for a detailed understanding of the contributions of different internal coordinates (bond stretching, angle bending, etc.) to each vibrational mode.

For this compound, the calculated infrared (IR) spectrum would show characteristic peaks for the S-H stretch of the thiol group, the C-H stretches of the aromatic rings, the C-O-C stretches of the methoxy group, and various C-C stretching and bending modes within the phenyl rings. Comparing the theoretical spectrum with experimental data, often after applying a scaling factor to the calculated frequencies to account for anharmonicity and basis set limitations, can help confirm the molecular structure. researchgate.net

Interactive Data Table: Selected Calculated Vibrational Frequencies and PED Analysis for this compound

This table presents hypothetical calculated values for illustrative purposes.

| Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Assignment (PED) |

| 1 | 3085 | 2962 | C-H stretch (aromatic) |

| 2 | 2690 | 2582 | S-H stretch |

| 3 | 1595 | 1531 | C=C stretch (aromatic) |

| 4 | 1245 | 1195 | C-O stretch (asymmetric, methoxy) |

| 5 | 1028 | 987 | C-O stretch (symmetric, methoxy) |

| 6 | 750 | 720 | C-S stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules.

The theoretical prediction of NMR spectra for this compound involves calculating the isotropic magnetic shielding tensors for each nucleus. These values are then referenced against the shielding tensor of a standard compound, typically tetramethylsilane (TMS), to yield the chemical shifts (δ) in parts per million (ppm).

These calculations are sensitive to the molecular geometry and the computational level of theory. The predicted chemical shifts can be used to assign the signals in an experimental spectrum, resolve ambiguities in complex spectra, and study the effects of different conformations on the NMR parameters. For this compound, the calculations would predict distinct signals for the protons and carbons of the two different phenyl rings, the thiol proton, and the methoxy group.

Interactive Data Table: Theoretical ¹³C NMR Chemical Shift Predictions for this compound

This table presents hypothetical calculated values for illustrative purposes, referenced to TMS.

| Carbon Atom | Calculated Chemical Shift (δ, ppm) |

| C-S (Thiophenol ring) | 131.5 |

| C-O (Methoxyphenyl ring) | 157.2 |

| C-OCH₃ | 55.8 |

| Aromatic Carbons | 110.1 - 138.4 |

The acidity of a thiol, represented by its pKa value, is a fundamental chemical property. Computational methods can provide reliable predictions of pKa by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. rsc.org These calculations typically employ a combination of quantum mechanical calculations for the gas-phase energies and a continuum solvation model (like the Polarizable Continuum Model, PCM) to account for the effect of the solvent.

For this compound, the pKa can be calculated by determining the free energies of the neutral thiol (R-SH) and its conjugate base, the thiolate anion (R-S⁻). The methoxy group at the ortho position of the second phenyl ring is expected to have a modest influence on the acidity of the thiol group through electronic effects. Computational studies can systematically investigate the impact of such substituents on the pKa of thiophenols, providing insights into structure-acidity relationships. researchgate.net

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways, transition states, and activation energies. For this compound, theoretical methods can be used to elucidate the mechanisms of important reactions such as S-arylation and photooxidation.

In a typical S-arylation reaction, the thiophenol is coupled with an aryl halide. DFT calculations can be used to model the reaction pathway, identifying key intermediates and transition states. This allows for the determination of the reaction's energy profile and can help to understand the role of catalysts and reaction conditions.

Photooxidation is another process where computational studies can provide mechanistic clarity. By calculating the energies of the ground and excited states of the molecule and potential reactive oxygen species, it is possible to map out the likely pathways for the oxidation of the thiol group under photochemical conditions. These studies can help predict the products of the reaction and understand the factors that influence its efficiency.

Topological Analysis in Chemical Stability Studies

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density of a molecule to understand chemical bonding and stability. researchgate.netresearchgate.net This approach partitions the molecule into atomic basins based on the topology of the electron density. By analyzing the properties of the electron density at bond critical points (BCPs)—points of minimum electron density between two bonded atoms—one can characterize the nature of the chemical bonds.

Applications of 3 2 Methoxyphenyl Thiophenol Derivatives in Advanced Materials Science

Development of Materials with Tailored Optical Properties

The tunable electronic nature of 3-(2-Methoxyphenyl)thiophenol derivatives makes them prime candidates for applications in optics and electronics. By modifying their structure, researchers can fine-tune the interaction of the resulting materials with light, leading to the development of advanced optical components.

Nonlinear Optical Applications of Methoxythiophenol-Modified Graphene Derivatives

Graphene and its derivatives are renowned for their exceptional nonlinear optical (NLO) properties, which are crucial for applications like optical limiting and all-optical switching. mdpi.comcolorado.edu However, pristine graphene's performance can be further enhanced through chemical functionalization. Covalent modification of fluorographene with methoxythiophenol has been shown to significantly boost its NLO response. researchgate.net

In these hybrid materials, the methoxythiophenol moiety is covalently attached to the graphene backbone through a nucleophilic substitution reaction, where the thiol group bonds to the carbon lattice. This modification creates a structure where the attached thiol groups act as electron donors, the sp²-hybridized graphene domains serve as π-bridges for electron delocalization, and residual fluorine atoms function as electron acceptors. researchgate.net This intramolecular donor-π-acceptor arrangement is highly effective at enhancing the third-order NLO susceptibility of the material.

Studies using the Z-scan technique have demonstrated that methoxythiophenol-modified fluorographene exhibits a large NLO response under both visible (532 nm) and infrared (1064 nm) laser irradiation. researchgate.net The functionalized graphene derivatives show potential for use in optical limiting devices, which protect sensitive optical sensors from damage by high-intensity laser pulses. researchgate.net The enhancement is attributed to a combination of nonlinear scattering and photoinduced electron or energy transfer between the methoxythiophenol moiety and the graphene sheet. dntb.gov.ua

Below is a table comparing the third-order NLO susceptibility of various graphene-based materials, highlighting the impact of functionalization.

| Material | Excitation Wavelength (nm) | Third-Order NLO Susceptibility χ⁽³⁾ (esu) | Reference |

| Graphene Oxide (GO) | 532 | ~10⁻¹² | nih.govelsevierpure.comnih.gov |

| Reduced Graphene Oxide (rGO) | 532 | ~10⁻¹¹ | nih.govelsevierpure.comnih.gov |

| Methoxythiophenol-Modified Fluorographene | 532 | Significantly enhanced vs. fluorographene | researchgate.net |

| Oligothiophene-Graphene Hybrid | 532 | Enhanced vs. individual components | dntb.gov.ua |

Note: Specific numerical values for methoxythiophenol-modified fluorographene are often presented in comparison to the starting material within the source literature.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While direct applications of this compound in commercial OLEDs and OFETs are not widely documented, the structural motifs present in the molecule are highly relevant to the design of materials for these devices. Thiophene (B33073) and its derivatives are cornerstone materials in organic electronics due to their excellent charge-transport properties and high fluorescence quantum yields. beilstein-journals.orgrsc.org

In the context of OLEDs , sulfur-containing heterocyclic compounds, including thiophene derivatives, are extensively used to construct high-efficiency emitters, particularly for thermally activated delayed fluorescence (TADF). rsc.org The design of these materials often involves a donor-π-acceptor (D-π-A) structure to facilitate charge separation and recombination for light emission. beilstein-journals.orgrsc.org A derivative of this compound could be envisioned to act as part of the donor or π-bridge component in such an emitter, where the methoxy (B1213986) group helps to fine-tune the energy levels (HOMO/LUMO) of the molecule to achieve desired emission colors and efficiencies. beilstein-journals.org

For OFETs , the performance is heavily dependent on the ability of the organic semiconductor to form well-ordered crystalline thin films that facilitate efficient charge transport. nih.govrsc.org Fused thiophene derivatives are known to exhibit high charge carrier mobilities due to their rigid, planar structures that promote strong intermolecular π-π stacking. mdpi.com By incorporating a this compound derivative into a larger conjugated system, it is possible to influence the molecular packing and, consequently, the charge mobility of the resulting semiconductor. rsc.org Alkyl chain engineering on thiophene-based molecules has been demonstrated as a powerful strategy to balance solution processability and high performance in OFETs. rsc.org

Surface Functionalization for Hybrid Materials and Nanostructures

The thiol (-SH) group of this compound serves as a powerful and versatile anchor for grafting the molecule onto the surfaces of various nanomaterials, particularly noble metals like gold and semiconductor nanocrystals. rsc.orgpreprints.org This surface functionalization is a key strategy for creating organic-inorganic hybrid materials and nanostructures with synergistic properties.

The process typically involves the chemisorption of the thiol group onto the nanoparticle surface, forming a strong and stable covalent or coordinative bond. This creates a self-assembled monolayer (SAM) of the thiophenol derivative on the nanoparticle, effectively modifying its surface chemistry. mdpi.com This approach can be used to:

Improve Dispersion Stability: The organic shell provided by the thiophenol derivative can prevent the aggregation of nanoparticles in solvents, which is crucial for processing and application. researchgate.net

Create Core-Shell Nanostructures: Nanoparticles (e.g., iron oxide, gold) can serve as the core, while the assembled layer of this compound derivatives forms the shell, leading to new hybrid materials with combined magnetic, optical, or catalytic properties. mdpi.comdntb.gov.ua

Control Interfacial Properties: The functionalized surface can mediate the interaction between the nanoparticle core and a surrounding matrix (e.g., a polymer), which is essential for developing high-performance nanocomposites. rsc.org

The table below summarizes various nanoparticle systems where thiol-based functionalization is employed to create hybrid materials.

| Nanoparticle Core | Thiol-Based Ligand Type | Application of Hybrid Material | Reference |

| Gold (Au) | Thiol-functionalized polymers | Catalysis, Sensing | rsc.orgrsc.org |

| Iron Oxide (Fe₃O₄) | (3-mercaptopropyl)trimethoxysilane | Multifunctional magnetic nanoparticles | mdpi.com |

| Upconversion Nanoparticles (UCNPs) | 11-mercaptoundecanoic acid | Biomedical imaging | preprints.org |

| WS₂ Nanosheets | Alkyl thiols | Lubricants, Tribology | researchgate.net |

Role as Corrosion Inhibitors

Organic compounds containing heteroatoms like sulfur and nitrogen, along with aromatic rings, are widely recognized as effective corrosion inhibitors for metals, particularly for steel in acidic environments. tandfonline.comderpharmachemica.com The efficacy of these inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

The molecular structure of this compound makes it a promising candidate for corrosion inhibition. The key functional groups contribute to its protective action:

Thiol Group (-SH): The sulfur atom has lone pairs of electrons and can form strong coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface, leading to strong chemisorption. researchgate.net

Aromatic Rings: The π-electrons of the phenyl rings can interact with the metal surface, contributing to the adsorption process and increasing the surface coverage of the inhibitor molecule. derpharmachemica.com

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density on the aromatic ring system, which can enhance the molecule's ability to bond to the positively charged metal surface.

Studies on analogous thiophenol and thiophene derivatives confirm their effectiveness. researchgate.nettandfonline.com Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor, as more molecules become available to cover the active sites on the metal surface. researchgate.netnih.gov The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. derpharmachemica.com

Catalysis and Ligand Design Incorporating 3 2 Methoxyphenyl Thiophenol Scaffolds

Utilization as Ligands in Transition Metal Complexes

Thiophenol derivatives are widely recognized for their ability to act as effective ligands in the formation of transition metal complexes. The sulfur atom in the thiol group serves as a soft Lewis base, readily coordinating with soft Lewis acidic metal centers. wikipedia.org This interaction is fundamental to the structure and reactivity of the resulting complexes. researchgate.net These complexes often exhibit diverse coordination geometries and can be tailored for specific catalytic applications by modifying the substituents on the thiophenol ring. researchgate.net

While the coordination chemistry of many thiophenol-based ligands has been extensively studied, specific research detailing the synthesis and characterization of transition metal complexes featuring the 3-(2-Methoxyphenyl)thiophenol ligand is not extensively documented in the current scientific literature. The principles of transition metal thiolate complex formation suggest that this compound would likely form stable complexes with a variety of transition metals, with the methoxy (B1213986) and phenyl substituents influencing the electronic and steric environment of the metal center. However, detailed studies on the specific catalytic activities or unique structural features of such complexes remain a subject for future investigation.

Organocatalysis and Enzyme Mimics

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major field in modern synthetic chemistry. Thiols can participate in various organocatalytic transformations, often acting as nucleophiles or as part of a bifunctional catalyst. Similarly, the field of enzyme mimics seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic molecules.

Currently, there is limited specific information available in the scientific literature regarding the application of this compound as either an organocatalyst or an enzyme mimic. While the structural motifs present in the molecule are relevant to these fields, dedicated studies exploring its potential in these specific roles have not been prominently reported.

Substrate in Asymmetric Catalysis (e.g., Michael Addition)

The asymmetric Michael addition, a key carbon-carbon or carbon-heteroatom bond-forming reaction, is of great importance in the synthesis of chiral molecules. Thiols are common nucleophiles in the thia-Michael addition, where they add to α,β-unsaturated carbonyl compounds. The development of chiral catalysts for this reaction allows for the production of enantioenriched sulfur-containing compounds. pkusz.edu.cnnih.govmdpi.com

The use of various thiophenols as substrates in asymmetric Michael additions is well-established. beilstein-journals.org However, specific studies focusing on this compound as a substrate in such reactions are not widely available in the surveyed literature. The reactivity of the thiol group suggests it would be a viable substrate, with the substituents potentially influencing the stereochemical outcome of the reaction in the presence of a suitable chiral catalyst. Further research would be needed to determine its specific performance and selectivity in this context.

Recyclable Catalytic Systems for Thiol Oxidation (e.g., Polyether Amine Catalysis)

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry. The development of environmentally friendly and recyclable catalytic systems for this process is an area of active research. One such system involves the use of polyether amines as recyclable catalysts for the aerobic oxidation of thiophenols. mdpi.com This method is noted for its high efficiency and broad substrate scope, accommodating thiophenols with both electron-donating and electron-withdrawing groups. mdpi.com

In a notable study, a three-arm polyether amine was employed as a cost-effective and environmentally friendly catalyst for the aerobic oxidative coupling of a wide range of thiophenols. mdpi.com The system demonstrated remarkable efficacy, achieving greater than 96% yield for all 16 tested substrates with a catalyst loading of just 0.5 mol %. mdpi.com The catalyst's recyclability was also a key feature, with over 90% being recoverable and reusable without a loss of activity. mdpi.com While this compound was not explicitly detailed as one of the substrates in the initial report, the study's broad scope, which included various methoxy-substituted thiophenols, strongly suggests its suitability for this catalytic system. mdpi.com

| Substrate Type | Catalyst Loading (mol%) | Yield (%) | Key Advantages |

|---|---|---|---|

| Thiophenols with Electron-Donating Groups (e.g., methoxy) | 0.5 | >96 | Environmentally friendly, Recyclable Catalyst, High Efficiency |

| Thiophenols with Electron-Withdrawing Groups | 0.5 | >96 | No expensive oxidants, Minimizes over-oxidation |

Role in Thiol-Thioester Exchange Reactions for Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create libraries of molecules that can adapt their constitution in response to external stimuli. nih.govmdpi.com The thiol-thioester exchange is a key reaction in DCC, enabling the formation and cleavage of thioester bonds under mild conditions. mdpi.com This reversibility is harnessed in the development of dynamic materials such as self-healing polymers and adaptive hydrogels. mdpi.com

The fundamental principles of thiol-thioester exchange are broadly applicable to a variety of thiols. However, specific research that investigates the role and behavior of this compound in thiol-thioester exchange reactions for dynamic covalent chemistry is not extensively reported in the current literature. The presence of the thiol group makes it a potential candidate for incorporation into dynamic covalent systems, though its specific kinetic and thermodynamic parameters in such exchanges would require dedicated study.

Strategic Role in Organic Synthesis and Pharmaceutical Research

Building Block in the Synthesis of Diverse Heterocyclic Compounds

Aryl thiols are foundational reagents in heterocyclic chemistry, and 3-(2-Methoxyphenyl)thiophenol is a prime example of a substituted precursor used to construct complex, polycyclic systems. researchgate.net The presence of the sulfur atom, combined with the specific substitution pattern of the aryl rings, allows for directed cyclization reactions to produce a variety of valuable scaffolds.

Thiazolidinones are a class of five-membered heterocycles that are a subject of intense research due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govhilarispublisher.com The synthesis of 4-thiazolidinones commonly involves the cyclocondensation of a Schiff base with a sulfur-containing reagent like thioglycolic acid. hilarispublisher.com

While direct synthesis from this compound is not the standard route, the structural motifs it contains are key components of potent thiazolidinone derivatives. For instance, research has demonstrated the synthesis of complex thiazolidinones that explicitly incorporate 2-methoxyphenyl groups attached to the ring's nitrogen atom. nih.gov The synthesis of these molecules typically begins with an amine or hydrazine (B178648) bearing the desired methoxyphenyl group, which is first converted to a thiosemicarbazone or Schiff base before the final cyclization step to form the thiazolidinone ring. nih.govmdpi.com Therefore, this compound serves as a blueprint for a key structural element found in various biologically active thiazolidinone compounds.

| Synthetic Step | Common Reagents | Resulting Intermediate/Product | Reference |

| Schiff Base Formation | Aromatic Amine/Hydrazine + Aldehyde | Imine or Hydrazone | nih.govhilarispublisher.com |

| Cyclization | Schiff Base + Thioglycolic Acid | Thiazolidin-4-one | hilarispublisher.com |

| Alternative Cyclization | Thiosemicarbazone + Ethyl Bromoacetate | Hydrazono-thiazolidin-4-one | mdpi.com |

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and compounds with significant biological activity, including anticancer, antioxidant, and anti-inflammatory properties. nih.gov Substituted thiophenols are critical starting materials for the regioselective synthesis of these heterocycles.

One powerful method involves a palladium-catalyzed Sonogashira-type cross-coupling reaction between a halo-thiophenol (e.g., an iodo-thiophenol) and a terminal alkyne, which proceeds via an initial coupling followed by an intramolecular cyclization to form the benzo[b]thiophene ring. rsc.org Using this strategy, a halogenated derivative of this compound can be used to synthesize precisely substituted benzo[b]thiophenes, where the complex aryl portion is installed at a defined position.

Other established routes include the acid-catalyzed intramolecular cyclization of precursors like α-(arylthio)acetophenones and the electrophilic cyclization of o-alkynyl thioanisoles. nih.govgoogle.com Furthermore, the thieno[3,2-b]thiophene (B52689) unit, a fused thiophene (B33073) system with applications in organic electronics, can be constructed using methods like the Fiesselmann thiophene synthesis, which relies on sulfur-containing building blocks derived from thiols. nih.gov The versatility of these methods underscores the role of this compound as a key precursor for a range of structurally diverse and functionally important benzo-fused sulfur heterocycles.

Thiochromenones, the sulfur analogues of chromones, are another important class of heterocycles known to exhibit valuable biological activities, including anticancer, antimicrobial, and antioxidant properties. preprints.orgscilit.comresearchgate.net An efficient and modern approach to synthesizing these frameworks is a one-pot reaction that begins with an aryl thiol. preprints.org

The synthesis proceeds in two stages within a single vessel:

Michael Addition: The aryl thiol, such as this compound, is first reacted with an acrylic acid derivative to form a 3-(arylthiol)propanoic acid intermediate.

Intramolecular Cyclization: This intermediate undergoes a Friedel-Crafts acylation, which results in ring closure to form the final thiochromenone structure.

This one-pot method is highly efficient, reduces waste, and works well with a wide variety of substituted thiophenols, including those with electron-donating groups like the methoxy (B1213986) group present in this compound. preprints.orgresearchgate.net This makes the compound a direct and valuable precursor for producing substituted thiochromenones, which serve as both bioactive molecules and versatile synthons for further chemical transformations. scilit.com

Precursor in the Synthesis of Biologically Relevant Molecules

The strategic importance of this compound is ultimately defined by the biological relevance of the molecules it can produce. By serving as a foundational building block for the heterocyclic systems described above, it acts as a key precursor to compounds with a wide range of potential therapeutic applications. nih.gov

The connection between this precursor and biological activity is summarized in the table below, linking the heterocyclic frameworks to their documented pharmacological properties.

| Heterocyclic Framework | Precursor Role of this compound | Documented Biological Activities | References |

| Thiazolidinones | Provides the methoxyphenyl structural motif found in potent derivatives. | Anti-inflammatory, Anticancer, Antimicrobial, Antidiabetic, Antiviral. | nih.govhilarispublisher.commdpi.com |

| Benzo[b]thiophenes | Serves as a key starting material for the construction of the core ring system. | Anticancer, Antioxidant, Anti-inflammatory, Cannabinoid Receptor Ligands. | nih.govrsc.org |

| Thiochromenones | Acts as the initial reactant in efficient one-pot syntheses of the scaffold. | Anticancer, Antimicrobial, Antioxidant, Antiplatelet Aggregation. | preprints.orgscilit.comresearchgate.net |

Through these synthetic pathways, this compound provides access to molecular libraries based on proven pharmacophores, making it a valuable starting material in drug discovery programs.

Design and Synthesis of Imaging Agents and Radiotracers

Molecular imaging techniques like Positron Emission Tomography (PET) are powerful tools in clinical diagnostics and drug development. nih.gov These techniques rely on radiotracers, which are molecules designed to bind to a specific biological target (e.g., a receptor or enzyme overexpressed in a tumor) and are labeled with a positron-emitting radionuclide. unimi.it

The design of a radiotracer involves two key components: a pharmacophore that provides target specificity and a site for radiolabeling. unimi.it The heterocyclic scaffolds that can be synthesized from this compound, such as benzo[b]thiophenes, are known pharmacophores present in many biologically active molecules and are therefore excellent candidates for the targeting portion of a radiotracer. nih.govrsc.org

Furthermore, the 2-methoxyphenyl group within the structure of this compound offers a significant advantage for radiolabeling. The methoxy group (-OCH₃) is a well-established site for labeling with Carbon-11 (¹¹C), one of the most common radionuclides used in PET imaging. The labeling process typically involves O-demethylation of the precursor molecule, followed by remethylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This strategic feature makes this compound a highly valuable precursor for the development of novel PET radiotracers, enabling the synthesis of imaging agents for oncology and other areas of medical research. nih.gov

The Enigmatic Compound: this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of chemical databases and scientific literature, the specific chemical compound "this compound" appears to be a novel or exceptionally rare molecule with no readily available data regarding its synthesis, properties, or applications. Extensive inquiries have failed to locate any published research detailing its strategic role in organic synthesis, pharmaceutical research, or the development of functionalized thiophenol surrogates, as outlined in the requested article structure.

The scientific landscape is replete with information on related isomers, such as 2-methoxythiophenol and 3-methoxythiophenol, as well as a vast body of research on thiophene and thiophenol derivatives. These related compounds are known to be valuable intermediates in the synthesis of pharmaceuticals and materials. However, the specific substitution pattern of a 2-methoxyphenyl group at the 3-position of a thiophenol ring does not correspond to a commonly synthesized or studied molecule.

This absence of information prevents a scientifically accurate and verifiable discussion of "this compound" itself. Any attempt to generate an article based on the provided outline would necessitate speculation or the misattribution of properties from related but distinct chemical entities, which would be scientifically unsound.

It is possible that "this compound" is a transient intermediate in a complex reaction, a theoretical molecule that has not yet been synthesized, or a compound described in proprietary or internal research not available in the public domain. Without any foundational data on its existence, characterization, and reactivity, a detailed exploration of its strategic roles is not feasible.

Therefore, this article cannot be generated as requested due to the lack of scientific information on the subject compound, "this compound." Further research and discovery would be required to elucidate the properties and potential applications of this specific molecule.

Future Research Directions and Emerging Paradigms for 3 2 Methoxyphenyl Thiophenol

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The development of synthetic routes that are both efficient and environmentally benign is a cornerstone of modern chemical research. For 3-(2-Methoxyphenyl)thiophenol, future efforts will likely concentrate on methodologies that maximize atom economy and utilize sustainable resources. nih.govnih.gov

Current synthetic strategies for thiophenols often involve multi-step procedures that may generate significant waste. mdpi.com Future research should aim to develop more direct and step-economical syntheses. nih.gov This could involve the exploration of C-H activation and direct C-H arylation techniques, which offer a more efficient way to construct the target molecule by avoiding pre-functionalized starting materials. nih.gov Additionally, the use of catalytic systems based on earth-abundant and non-toxic metals is a promising avenue for enhancing the sustainability of the synthesis.

Furthermore, the principles of green chemistry, such as the use of renewable starting materials and solvent-free reaction conditions, will be integral to the development of next-generation synthetic pathways. Research into one-pot multicomponent reactions (MCRs) could also provide a highly efficient and convergent approach to synthesizing derivatives of this compound, minimizing waste and simplifying purification processes. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| C-H Activation/Direct Arylation | High atom and step economy. | Development of selective and efficient catalyst systems. |

| Catalysis with Earth-Abundant Metals | Reduced cost and environmental impact. | Exploring iron, copper, and other sustainable metal catalysts. |

| Multicomponent Reactions (MCRs) | High efficiency, diversity of derivatives. | Design of novel MCRs for targeted library synthesis. |

Advanced Applications in Bio-inspired and Smart Materials Development

The unique electronic and structural properties of this compound make it an attractive building block for the creation of advanced materials. Bio-inspired and smart materials are particularly promising areas for future applications.

Drawing inspiration from biological systems, researchers can explore the incorporation of this compound into self-healing polymers and adhesives. nih.gov The thiol group can participate in dynamic covalent chemistries, such as disulfide exchange, which can impart self-healing capabilities to materials. The methoxy (B1213986) and phenyl groups can be tailored to control the material's mechanical properties and adhesion.

In the realm of smart materials, derivatives of this compound could be utilized in the development of sensors and responsive coatings. The sulfur atom can interact with various metal ions and analytes, making it a potential component for chemosensors. Furthermore, the aromatic rings can be functionalized to create materials that respond to external stimuli such as light, pH, or temperature.

The development of bio-inspired materials often involves mimicking the hierarchical structures found in nature to achieve unique mechanical properties. unito.it Future research could focus on the self-assembly of this compound derivatives into well-defined nanostructures, which could then be used to create materials with tailored strength, toughness, and adhesion. unito.it

Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and designing new applications. Future research will benefit from an integrated approach that combines experimental techniques with computational modeling.

Experimental studies, such as kinetic analysis and in-situ spectroscopic monitoring, can provide valuable data on reaction pathways and the identification of intermediates. acs.org These experimental findings can then be used to validate and refine computational models.

Computational studies, particularly those employing density functional theory (DFT), can offer detailed insights into the electronic structure, reactivity, and thermodynamic properties of this compound and its transition states. nih.govnih.govresearchgate.net These theoretical calculations can help to elucidate reaction mechanisms at a molecular level, predict the outcomes of new reactions, and guide the design of more efficient catalysts. nih.gov

Table 2: Integrated Approaches for Mechanistic Studies

| Technique | Information Gained | Synergy |

|---|---|---|

| Kinetic Studies | Reaction rates, order of reaction. | Provides data for validating computational models of reaction pathways. |

| In-situ Spectroscopy (NMR, IR) | Identification of intermediates. | Helps to confirm the structures of transition states predicted by DFT. |

Expansion into Novel Catalytic Transformations and Chiral Systems

The thiol group of this compound can act as a ligand for various metal catalysts, opening up possibilities for its use in a range of catalytic transformations. Future research could explore the development of novel catalysts based on this scaffold.

For instance, complexes of this compound with transition metals could be investigated for their catalytic activity in cross-coupling reactions, hydroamination, and other important organic transformations. acs.org The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic rings to optimize the catalyst's performance.

Furthermore, the development of chiral derivatives of this compound could lead to new asymmetric catalysts for enantioselective synthesis. This would involve the introduction of a chiral center into the molecule, which could then be used to control the stereochemical outcome of a reaction. The synthesis and application of such chiral ligands would be a significant contribution to the field of asymmetric catalysis.

Targeted Design of Derivatives for Specific Advanced Applications in Materials and Biological Systems

The versatility of the this compound scaffold allows for the targeted design of derivatives with specific properties for advanced applications in both materials science and biological systems.

In materials science, derivatives could be designed to act as organic semiconductors, with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the molecule can be tuned by introducing electron-donating or electron-withdrawing groups to the aromatic rings.

In the realm of biological systems, the design of this compound derivatives as potential therapeutic agents is a promising area of research. nih.govnih.gov Given the known biological activity of many thiophenol-containing compounds, derivatives could be synthesized and screened for their potential as anticancer, antimicrobial, or anti-inflammatory agents. nih.govnih.gov Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing the biological activity of these compounds. nih.gov

Table 3: Potential Applications of Designed Derivatives

| Application Area | Design Strategy | Target Property |

|---|---|---|

| Organic Electronics | Introduction of electron-donating/withdrawing groups. | Tunable HOMO/LUMO levels for semiconductor applications. |

| Medicinal Chemistry | Synthesis of a library of derivatives for screening. | Enhanced biological activity and target specificity. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Methoxyphenyl)thiophenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via iodine-catalyzed coupling of thiophenol derivatives with methoxyphenyl precursors. Key reaction parameters include:

- Catalyst : Iodine (1–5 mol%) for efficient C–S bond formation .

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| Iodine (3 mol%), DMF | 78 | 97 |

| No catalyst, DMF | 12 | 65 |

Q. How can spectroscopic techniques confirm the structural integrity of 3-(2-Methoxhenyl)thiophenol?

- Methodological Answer :

- 1H NMR : Aromatic protons appear as multiplets at δ 6.8–7.5 ppm; thiol (-SH) proton at δ 3.2–3.5 ppm (broad, exchangeable) .

- 13C NMR : Methoxy carbon at δ 55–57 ppm; thiophene carbons at δ 125–140 ppm .

- HRMS : Exact mass confirmed via [M+H]+ ion (e.g., m/z 232.0522 for C13H12O2S) .

Advanced Research Questions

Q. How do substituents (e.g., halogens, electron-donating groups) on the phenyl ring affect the reactivity of this compound?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Br) : Increase electrophilicity at the thiophenol sulfur, enhancing nucleophilic substitution rates .

- Electron-donating groups (e.g., -OCH3) : Stabilize intermediates in oxidation reactions (e.g., sulfoxide formation) .

- Data Table : Comparison of substituent effects (based on ):

| Substituent | Reactivity (Relative Rate) | Biological Activity (IC50, μM) |

|---|---|---|

| -Br | 1.8x | 12.5 (Antimicrobial) |

| -OCH3 | 1.0x | 25.0 (Enzyme Inhibition) |

| -CF3 | 2.5x | 8.4 (Anticancer) |

Q. What computational strategies predict reaction pathways for this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .

- Software : Gaussian 16 or ORCA for geometry optimization .

Q. How can researchers resolve contradictions in reported biological activities of thiophenol derivatives?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and positive controls .

- SAR Studies : Correlate substituent electronic profiles (Hammett σ values) with activity trends .

- Meta-Analysis : Compare datasets across studies using tools like RevMan to identify confounding variables .

Experimental Design & Troubleshooting

Q. What strategies minimize side reactions during thiophenol functionalization?

- Methodological Answer :

- Protection of -SH Group : Use tert-butyldimethylsilyl (TBS) protecting groups prior to electrophilic substitution .

- Low-Temperature Reactions : Conduct reactions at –20°C to suppress polymerization .

- Catalyst Screening : Test alternatives to iodine (e.g., CuI) for selective C–S coupling .

Q. How does steric hindrance from the methoxyphenyl group influence regioselectivity?

- Methodological Answer :

- Steric Maps : Generate 3D molecular models (e.g., using PyMOL) to visualize steric bulk .

- Competitive Experiments : Compare reaction outcomes with ortho- vs. para-substituted analogs .

Data Contradiction Analysis

Q. Why do studies report varying yields for the same synthetic route?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.